molecular formula C18H26O4 B14149951 (4-Acetyloxy-2,5-ditert-butylphenyl) acetate CAS No. 900-02-7

(4-Acetyloxy-2,5-ditert-butylphenyl) acetate

Cat. No.: B14149951
CAS No.: 900-02-7
M. Wt: 306.4 g/mol
InChI Key: WLKNHGFKRADSDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetyloxy-2,5-ditert-butylphenyl) acetate typically involves the acetylation of 2,5-ditert-butylphenol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-Acetyloxy-2,5-ditert-butylphenyl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Acetyloxy-2,5-ditert-butylphenyl) acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Acetyloxy-2,5-ditert-butylphenyl) acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding phenol derivative. This phenol derivative can then interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both acetoxy and tert-butyl groups, which confer specific chemical and physical properties. These properties make it a valuable compound in various research and industrial applications .

Properties

CAS No.

900-02-7

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

(4-acetyloxy-2,5-ditert-butylphenyl) acetate

InChI

InChI=1S/C18H26O4/c1-11(19)21-15-9-14(18(6,7)8)16(22-12(2)20)10-13(15)17(3,4)5/h9-10H,1-8H3

InChI Key

WLKNHGFKRADSDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1C(C)(C)C)OC(=O)C)C(C)(C)C

Origin of Product

United States

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